Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide
CAS No.: 53697-27-1
Cat. No.: VC3748532
Molecular Formula: C75H107N21O18S
Molecular Weight: 1622.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53697-27-1 |
---|---|
Molecular Formula | C75H107N21O18S |
Molecular Weight | 1622.8 g/mol |
IUPAC Name | 5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C75H107N21O18S/c1-41(2)62(63(78)103)95-73(113)59-19-12-29-96(59)74(114)53(17-9-10-27-76)86-60(100)37-84-65(105)56(33-44-35-83-49-16-8-7-15-47(44)49)92-66(106)50(18-11-28-82-75(79)80)87-69(109)55(31-42-13-5-4-6-14-42)91-71(111)57(34-45-36-81-40-85-45)93-67(107)51(24-25-61(101)102)88-68(108)52(26-30-115-3)89-72(112)58(39-98)94-70(110)54(90-64(104)48(77)38-97)32-43-20-22-46(99)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,83,97-99H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H2,78,103)(H,81,85)(H,84,105)(H,86,100)(H,87,109)(H,88,108)(H,89,112)(H,90,104)(H,91,111)(H,92,106)(H,93,107)(H,94,110)(H,95,113)(H,101,102)(H4,79,80,82) |
Standard InChI Key | NMMSXFAQJQPZOI-UHFFFAOYSA-N |
SMILES | CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
Canonical SMILES | CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
Introduction
Chemical Composition and Structure
The peptide Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide is composed of 15 amino acid residues arranged in a precise sequence. Its molecular formula is , with a molecular weight of approximately 2093.4 g/mol . The sequence includes serine (Ser), tyrosine (Tyr), methionine (Met), glutamic acid (Glu), histidine (His), phenylalanine (Phe), arginine (Arg), tryptophan (Trp), glycine (Gly), lysine (Lys), proline (Pro), and valine (Val). The structure incorporates functional groups such as hydroxyl (-OH), amine (-NH2), carboxylic (-COOH), and sulfhydryl (-SH) groups, contributing to its biochemical properties.
The peptide's IUPAC name is DL-seryl-DL-tyrosyl-DL-seryl-DL-methionyl-DL-alpha-glutamyl-DL-histidyl-DL-phenylalanyl-DL-arginyl-DL-tryptophyl-glycyl-DL-lysyl-DL-prolyl-DL-valinamide . Its stereochemical configuration includes both D- and L-isomers, reflecting its synthetic origins and compatibility with biological systems.
Table 1 below summarizes the chemical properties of the compound:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 2093.4 g/mol |
Exact Mass | 2092.08 g/mol |
LogP | 3.96140 |
Polar Surface Area (PSA) | 889.75 Ų |
Refractive Index | 1.685 |
The high molecular weight and polar surface area indicate the compound's complexity and potential for specific interactions with biological targets.
Synthesis Pathways
Synthetic Methodology
The synthesis of Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide involves sequential coupling of amino acids using solid-phase peptide synthesis techniques. Protecting groups such as t-butyloxycarbonyl (Boc) are employed to shield reactive functional groups during the process . Trifluoroacetic acid treatment is used to remove these protecting groups, yielding the free peptide.
The synthesis begins with anchoring the first amino acid to a solid resin support. Subsequent amino acids are added stepwise through condensation reactions facilitated by coupling agents like carbodiimides or uronium salts. After assembling the complete sequence, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Challenges in Synthesis
The synthesis of long peptides such as Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide presents challenges, including low yields due to incomplete coupling reactions and side reactions like racemization . Optimizing reaction conditions, such as pH and temperature, is crucial for achieving high purity and yield.
Applications in Research
Synthetic peptides like this compound are instrumental in studying protein structure-function relationships and developing therapeutic agents. For instance, its role in mimicking the N-terminal sequence of ACTH provides insights into hormone-receptor interactions .
Biological Relevance
Role in ACTH Function
Adrenocorticotropic hormone (ACTH) is a polypeptide hormone that stimulates corticosteroid production in the adrenal cortex . The N-terminal sequence, represented by Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide, is critical for its biological activity.
ACTH binds to melanocortin receptors on adrenal cells, triggering intracellular signaling cascades that lead to steroidogenesis. The peptide's structure determines its binding affinity and efficacy in activating these receptors.
Degradation Pathways
Peptide degradation is a significant factor affecting the stability and activity of compounds like Seryltyrosylserylmethionial-alpha-glutamoylhistidialphenyalanylarginyltroptophyglyclylsylyprolyvalinamide. Deamidation of asparagine residues and oxidation of methionine are common pathways leading to loss of activity . Understanding these pathways helps design more stable analogs for therapeutic use.
Analytical Techniques
Biological Activity Assays
Isoelectric focusing (IEF) and enzymatic assays are employed to evaluate the biological activity of ACTH-derived peptides . These assays measure parameters like receptor binding affinity and steroidogenic potency.
Future Directions
Improving Synthesis Efficiency
Advances in solid-phase peptide synthesis technology aim to reduce costs and improve yields for complex peptides like Seryltyrosyserymethionial-alpha-glutamoylhistidialphenyalanylarginyltroptophyglyclylsylyprolyvalinamide .
Expanding Therapeutic Applications
Research on ACTH analogs continues to explore their potential in treating neurodegenerative diseases, metabolic disorders, and cancer .
Stability Enhancement
Developing stable formulations through chemical modifications or encapsulation techniques can extend the shelf life and efficacy of synthetic peptides .
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